1-Tetracosene

Catalog No.
S1539899
CAS No.
10192-32-2
M.F
C24H48
M. Wt
336.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tetracosene

CAS Number

10192-32-2

Product Name

1-Tetracosene

IUPAC Name

tetracos-1-ene

Molecular Formula

C24H48

Molecular Weight

336.6 g/mol

InChI

InChI=1S/C24H48/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-24H2,2H3

InChI Key

ZDLBWMYNYNATIW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCC=C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC=C

1-Tetracosene is a linear alkene with the chemical formula C24H48, characterized by a long carbon chain consisting of twenty-four carbon atoms. This compound is part of the alkene family, which is defined by the presence of at least one carbon-carbon double bond. The molecular weight of 1-tetracosene is approximately 336.6379 g/mol, and it features a structure that can be represented as CH2=CH(CH2)22CH3, indicating that the double bond is located at the first carbon atom in the chain .

Due to its long hydrocarbon chain, 1-tetracosene exhibits properties typical of hydrocarbons, such as being non-polar and hydrophobic, making it insoluble in water but soluble in organic solvents. This compound is primarily obtained from petrochemical sources and is significant in various industrial applications.

Not applicable for 1-Tetracosene as it lacks a specific biological function.

  • Toxicity: Data on specific toxicity of 1-Tetracosene is limited. However, long-chain alkanes (similar hydrocarbons without double bonds) are generally considered to have low to moderate toxicity.
  • Flammability: Likely flammable based on its hydrocarbon structure. Flash point is estimated to be around 217 °C [].
  • Reactivity: Can react with strong oxidizing agents. Generally considered unreactive under normal conditions.
Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen across the double bond in the presence of a catalyst (e.g., palladium or platinum) converts 1-tetracosene into tetracosane (C24H50), a saturated hydrocarbon.
  • Hydrohalogenation: Reaction with hydrogen halides (e.g., hydrogen chloride) leads to the formation of haloalkanes. For instance, treating 1-tetracosene with hydrogen chloride yields 1-chlorotetracosane.
  • Polymerization: Under specific conditions, 1-tetracosene can undergo polymerization to form long-chain polymers, which are useful in various materials science applications.
  • Oxidation: Alkenes can be oxidized to form alcohols or carbonyl compounds. For example, treatment with potassium permanganate can yield diols.

These reactions highlight the versatility of 1-tetracosene in organic synthesis and industrial chemistry .

The synthesis of 1-tetracosene can be achieved through several methods:

  • Dimerization of Shorter Alkenes: One common method involves the dimerization of shorter alkenes such as propylene or butylene using catalysts like aluminum chloride or nickel complexes. This process allows for the formation of longer-chain alkenes like 1-tetracosene.
  • Cracking of Larger Hydrocarbons: Another approach is through thermal or catalytic cracking of larger hydrocarbons derived from petroleum refining processes.
  • Metathesis Reactions: Olefin metathesis can also be employed to produce 1-tetracosene by rearranging shorter alkenes into longer chains using catalysts like ruthenium-based complexes .

These methods illustrate the industrial relevance and synthetic accessibility of 1-tetracosene.

1-Tetracosene has several applications across different fields:

  • Industrial Lubricants: Due to its hydrophobic nature and thermal stability, it is used as a lubricant in various mechanical applications.
  • Surfactants: The compound can serve as a surfactant due to its amphiphilic properties when modified appropriately.
  • Chemical Intermediates: It acts as an intermediate in the synthesis of various chemicals and materials, including polymers and specialty chemicals.
  • Research

Interaction studies involving 1-tetracosene primarily focus on its reactivity with other chemical species and its behavior in biological systems. Research indicates that long-chain alkenes like 1-tetracosene may interact with lipid membranes, affecting membrane fluidity and permeability. Additionally, studies on its interactions with catalysts during hydrogenation or polymerization provide insights into optimizing these processes for industrial applications .

Several compounds share structural similarities with 1-tetracosene, including:

  • 1-Hexadecene (C16H32): A shorter-chain alkene that exhibits similar reactivity but has different physical properties due to its reduced length.
  • 1-Octadecene (C18H36): Another linear alkene commonly used in polymer chemistry; it has a higher melting point compared to 1-tetracosene.
  • 1-Dodecene (C12H24): A smaller alkene that serves as an important intermediate in organic synthesis but lacks some properties associated with longer chains.

Comparison Table

Compound NameFormulaMolecular WeightNotable Properties
1-TetracoseneC24H48336.6379 g/molLong-chain alkene
1-HexadeceneC16H32226.426 g/molUsed in lubricants
1-OctadeceneC18H36254.487 g/molHigher melting point
1-DodeceneC12H24168.337 g/molImportant for synthesis

This comparison highlights the uniqueness of 1-tetracosene due to its length and potential applications that differ from those of shorter-chain alkenes. Each compound's distinct properties influence its utility in various industrial and research contexts.

Physical Description

Liquid

XLogP3

13.3

UNII

V4Z12FF061

Other CAS

36731-16-5
93924-11-9
10192-32-2

Wikipedia

1-tetracosene

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]
Cosmetics -> Skin conditioning

General Manufacturing Information

All other petroleum and coal products manufacturing
Oil and gas drilling, extraction, and support activities
Petroleum lubricating oil and grease manufacturing
1-Tetracosene: ACTIVE

Dates

Modify: 2024-04-14
Oleinikova, G. K.; Slinkina, N. N.; Afiyatullov, Sh. Sh.; Nonpolar compounds and free fatty acids from marine fungi Aspergillus ustus, Chemistry of Natural Compounds, 475, 805-806. DOI:10.1007/s10600-011-0066-3 PMID:26811110

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